N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-17(21-11-5-6-12-21)15(13-19-20)16(22)18-10-9-14-7-3-2-4-8-14/h5-7,11-13H,2-4,8-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHHBJYUKHSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCCC2=CCCCC2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the cyclohexene derivative, followed by the introduction of the ethyl group. The next step involves the formation of the pyrazole ring through cyclization reactions. Finally, the pyrrole ring is introduced, and the carboxamide group is added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the progress of the reactions and to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has garnered attention in scientific research for its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by case studies and data tables.
Molecular Formula
- Molecular Formula : C18H23N5O2
- Molecular Weight : 341.41 g/mol
Structure
The compound features a pyrazole ring, a pyrrole moiety, and a cyclohexene substituent, which contribute to its biological activity.
Pharmacological Applications
This compound has been investigated for its potential as a therapeutic agent in various diseases:
a. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds inhibited the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
b. Anticancer Properties
The compound's structure is conducive to interactions with biological targets involved in cancer progression. Preliminary studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .
Neuropharmacology
The compound has been studied for its effects on the central nervous system (CNS). Pyrazole derivatives have been reported to modulate neurotransmitter receptors, potentially providing therapeutic benefits for conditions such as anxiety and depression .
Antimicrobial Activity
Recent evaluations have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains, indicating their potential role in developing new antibiotics .
Table 1: Summary of Research Findings
Detailed Case Study: Anticancer Activity
A study focused on synthesizing various pyrazole derivatives, including this compound, and evaluating their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the pyrazole core significantly enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a novel mechanism of action that warrants further exploration.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is highlighted through comparisons with structurally related pyrazole derivatives. Key differences in substitution patterns, electronic properties, and biological activities are summarized below:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
| Compound Name | Molecular Formula | Key Substituents | Biological Activity/Properties | References |
|---|---|---|---|---|
| N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | C₁₈H₂₄N₄O | Cyclohexenylethyl, pyrrole, methyl | Enhanced hydrophobicity, potential CNS targets | — |
| N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | C₁₆H₁₅BrN₄O | Bromophenyl, pyrrole, methyl | Anticancer, enzyme inhibition | |
| N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine | C₁₀H₁₃F₃N₅ | Difluoromethyl, fluoroethyl, methyl | Unique metabolic stability, antimicrobial | |
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | C₂₃H₂₃N₅O₂ | Indole, methoxyethyl, phenyl | Anti-inflammatory, kinase inhibition | |
| 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide | C₁₀H₁₆N₄O₂ | Ethyl, isopropyl, nitro | Improved pharmacokinetics, agrochemical uses |
Substituent-Driven Pharmacological Differences
- Cyclohexenylethyl vs. Bromophenyl : The bromophenyl group in ’s compound introduces electron-withdrawing effects, enhancing binding to aromatic residues in enzyme active sites (e.g., kinases) . In contrast, the cyclohexenylethyl group in the target compound increases lipophilicity, favoring blood-brain barrier penetration for CNS applications.
- Pyrrole vs. Indole : While both pyrrole (target compound) and indole () enable π-π stacking, the indole moiety’s larger aromatic surface enhances affinity for serotonin receptors, making it more suitable for neuropsychiatric drug development .
- Fluorinated Groups : Compounds with difluoromethyl or fluoroethyl groups () exhibit greater metabolic stability due to fluorine’s electronegativity, reducing oxidative degradation in vivo .
Q & A
Q. What are the optimal synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. A feasible route includes:
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
- Step 2 : Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) .
- Step 3 : Carboxamide formation using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or CHCl₃) .
Optimization Parameters : - Temperature control (50–80°C for cyclocondensation) .
- Solvent selection (chloroform for solubility vs. DMF for reactivity) .
- Catalysts (e.g., phosphorus pentasulfide for thioamide intermediates) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexenyl ethyl vs. pyrrole groups). Chemical shifts for pyrrole protons typically appear at δ 6.5–7.0 ppm, while cyclohexenyl protons resonate at δ 1.5–2.5 ppm .
- X-ray Crystallography : Resolve stereochemical ambiguities. For example, the pyrazole ring’s dihedral angle with the carboxamide group can be determined (e.g., ~15° deviation observed in similar structures) .
- FT-IR : Validate carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental spectral data or reactivity predictions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies to cross-validate experimental IR/NMR data. For example, DFT-predicted C=O bond lengths (1.22 Å) should align with crystallographic data .
- Molecular Docking : Screen binding affinities of the carboxamide group with biological targets (e.g., enzymes). Use software like AutoDock Vina to simulate interactions, focusing on hydrogen bonds between the carboxamide and active-site residues (e.g., Asp/Glu) .
- Contradiction Resolution : If experimental NMR shows unexpected splitting, compare with DFT-calculated chemical shifts (error tolerance ±0.3 ppm) .
Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound’s biological activity, given conflicting in vitro/in vivo data?
- Methodological Answer :
- Substituent Modulation : Systematically vary substituents (e.g., replace pyrrole with furan or thiophene) and assay activity. For example, cyclohexenyl ethyl groups may enhance lipophilicity (logP ~3.5), while pyrrole improves π-π stacking .
- Metabolic Stability Assays : Use liver microsomes to compare oxidation rates. The 1-methyl group on the pyrazole ring may reduce CYP450-mediated degradation .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to separate assay-specific artifacts (e.g., serum interference) from true SAR trends .
Q. How can reaction fundamentals and reactor design principles improve scalability of the synthesis without compromising yield?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation). Residence time optimization (e.g., 30–60 min) can prevent byproduct formation .
- Membrane Separation : Purify intermediates using nanofiltration membranes (MWCO ~500 Da) to remove unreacted starting materials .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent purity >99%, catalyst loading 5–10 mol%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
